molecular formula C17H21N3O3S B3009186 6-morpholin-4-yl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689767-11-1

6-morpholin-4-yl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B3009186
CAS No.: 689767-11-1
M. Wt: 347.43
InChI Key: ZSYUQGVIQIAMTP-UHFFFAOYSA-N
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Description

6-Morpholin-4-yl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholin-4-yl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Oxolan-2-ylmethyl Group: This can be done through alkylation reactions.

    Formation of the Sulfanylidene Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.

    Substitution: Various substitution reactions can occur, particularly at the morpholine or oxolan-2-ylmethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

Biologically, compounds in the quinazolinone family are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

In medicine, derivatives of quinazolinones have been explored for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 6-morpholin-4-yl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine and oxolan-2-ylmethyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: A simpler analog with similar core structure.

    2-Mercaptoquinazolinone: Contains a thiol group instead of a sulfanylidene group.

    Morpholinoquinazoline: Lacks the oxolan-2-ylmethyl group but contains the morpholine moiety.

Uniqueness

6-Morpholin-4-yl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is unique due to the combination of its functional groups, which may confer distinct biological and chemical properties compared to its analogs.

For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys is recommended.

Properties

IUPAC Name

6-morpholin-4-yl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-16-14-10-12(19-5-8-22-9-6-19)3-4-15(14)18-17(24)20(16)11-13-2-1-7-23-13/h3-4,10,13H,1-2,5-9,11H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYUQGVIQIAMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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